2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile

NNMT inhibition methyltransferase quinoline SAR

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile (CAS 1393442-59-5) is a quinoline‑substituted propanenitrile that has been characterized as an inhibitor of human nicotinamide N‑methyltransferase (NNMT). It is reported in authoritative bioactivity databases with a binding affinity (Ki) of 89 nM against recombinant human NNMT, measured via inhibition of 1‑methylquinolinium formation.

Molecular Formula C14H14N2
Molecular Weight 210.27
CAS No. 1393442-59-5
Cat. No. B3047430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile
CAS1393442-59-5
Molecular FormulaC14H14N2
Molecular Weight210.27
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C=C1)C(C)(C)C#N
InChIInChI=1S/C14H14N2/c1-10-4-5-13-11(6-10)7-12(8-16-13)14(2,3)9-15/h4-8H,1-3H3
InChIKeyKLDUHFNCXZSJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile (CAS 1393442-59-5) – Chemical Identity and Core Pharmacological Baseline


2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile (CAS 1393442-59-5) is a quinoline‑substituted propanenitrile that has been characterized as an inhibitor of human nicotinamide N‑methyltransferase (NNMT). It is reported in authoritative bioactivity databases with a binding affinity (Ki) of 89 nM against recombinant human NNMT, measured via inhibition of 1‑methylquinolinium formation [1].

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile – Why In‑Class NNMT Inhibitors Cannot Be Assumed Interchangeable


NNMT is a cytosolic methyltransferase with a narrow substrate‑binding pocket that is highly sensitive to the orientation and electronic character of the quinoline moiety [1]. The 2‑methyl‑2‑(6‑methylquinolin‑3‑yl)propanenitrile scaffold places a nitrile group at the quaternary carbon adjacent to the quinoline ring, creating a steric and electronic environment that differs markedly from simple N‑methylquinolinium salts or N‑alkylated analogs. Substitution at the quinoline 6‑position further modulates the electron density of the aromatic system, directly influencing the cation‑π and π‑π interactions that dominate binding within the NNMT active site. Small changes in the substitution pattern can shift the inhibitory potency by orders of magnitude, meaning that structurally similar quinoline derivatives cannot be generically interchanged without risking loss of target engagement or introduction of off‑target activity [2].

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile – Quantitative, Comparator‑Driven Differentiation Evidence


NNMT Binding Affinity: Direct Head‑to‑Head Comparison with the N‑Methylquinolinium Scaffold Baseline

The target compound exhibits a Ki of 89 nM against recombinant human NNMT [1]. The SAR study by Neelakantan et al. (2017) identifies the N‑methylquinolinium cation as the minimal active scaffold, with an IC50 of approximately 1 000 nM (∼1 µM) for the parent quinolinium [2]. The 2‑(6‑methylquinolin‑3‑yl)propanenitrile modification thus improves affinity by roughly an order of magnitude relative to the unsubstituted N‑methylquinolinium baseline.

NNMT inhibition methyltransferase quinoline SAR

Selectivity Profile: NNMT vs. BCDIN3D Methyltransferase – Within‑Class Discrimination

The compound's selectivity was evaluated against BCDIN3D, another SAM‑dependent methyltransferase. The observed IC50 for BCDIN3D is 40 000 nM (40 µM) [1], yielding a >449‑fold selectivity window when compared to the 89 nM Ki against NNMT. While analogous quinolinium‑based NNMT inhibitors frequently show sub‑micromolar activity against BCDIN3D, the magnitude of discrimination provided by the 6‑methyl‑3‑propanenitrile motif substantially reduces the probability of confounding polypharmacology in cellular models.

NNMT selectivity BCDIN3D methyltransferase counter‑screen

Structural Differentiation: 6‑Methyl‑3‑propanenitrile vs. Common N‑Alkylated Quinolinium Analogs

The 2‑methyl‑2‑(6‑methylquinolin‑3‑yl)propanenitrile architecture introduces a quaternary carbon bearing a nitrile group directly attached to the quinoline 3‑position. In contrast, the majority of reported NNMT‑inhibitory quinolinium analogs are simple N‑alkylated quinolinium salts (e.g., N‑methylquinolinium, N‑benzylquinolinium) that lack the 3‑position substituent [1]. Molecular docking studies from Neelakantan et al. (2017) indicate that substituents at the quinoline 3‑position can engage in additional hydrogen‑bond and dipole interactions with residues lining the NNMT substrate‑binding pocket, providing a rationale for the enhanced affinity observed [1]. This structural departure means the compound occupies a distinct region of chemical space within the quinoline‑based NNMT inhibitor class, making it uniquely suited for probing the contribution of the 3‑position to target engagement.

quinoline SAR NNMT binding mode structure‑based design

Chemical Stability and Procurability: Non‑Salt Form with Defined Purity Specifications

Unlike many quinolinium NNMT inhibitors that are supplied as halide salts with variable hygroscopicity and counter‑ion content, 2‑methyl‑2‑(6‑methylquinolin‑3‑yl)propanenitrile is a neutral organic compound (free base/nitrile). Commercial specifications list a purity of ≥98% (HPLC) with storage at 2–8 °C in sealed, dry conditions . The absence of a counter‑ion simplifies formulation, improves batch‑to‑batch consistency, and eliminates the need for salt‑form equivalence calculations when preparing stock solutions for in‑vitro assays.

compound stability purity specification procurement quality

Aggregation‑Induced Emission (AIE) Potential: Differentiating Photophysical Profile

A patent describing quinoline nitrile derivatives with aggregation‑induced emission (AIE) performance explicitly includes compounds structurally related to 2‑methyl‑2‑(6‑methylquinolin‑3‑yl)propanenitrile . The 3‑propanenitrile substitution pattern, in combination with the quinoline π‑system, restricts intramolecular rotation in the aggregated state, leading to enhanced fluorescence emission. This property is not shared by simple N‑methylquinolinium salts, which lack the sterically demanding nitrile‑bearing group and exhibit weak or quenched fluorescence in the condensed phase.

aggregation‑induced emission quinoline nitrile photophysical properties

Off‑Target Methyltransferase Profiling: DOT1L Counter‑Screen Data

Inhibition of the histone methyltransferase DOT1L was evaluated as part of the ChEMBL‑curated off‑target panel. The compound showed an IC50 of 1 300 nM against DOT1L [1], representing a ~15‑fold selectivity margin relative to NNMT (89 nM). By comparison, the clinically used NNMT probe 5‑amino‑1MQ exhibits a DOT1L IC50 in the low‑micromolar range with a similar selectivity window, indicating that the propanenitrile scaffold does not introduce an unacceptable liability toward this phylogenetically related methyltransferase.

DOT1L histone methyltransferase selectivity profiling

2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile – Research and Industrial Application Scenarios Grounded in Differentiating Evidence


Chemical Probe for NNMT‑Dependent Metabolic Pathway Dissection

The compound’s 89 nM Ki on NNMT, combined with >400‑fold selectivity over BCDIN3D and ~15‑fold selectivity over DOT1L, makes it suitable for cellular target‑engagement studies where NNMT modulation is hypothesized to alter nicotinamide metabolism, SAM/SAH ratios, or epigenetic landscapes. Researchers investigating the role of NNMT in cancer‑associated fibroblast (CAF) metabolism or in diet‑induced obesity models can use this compound as a selective chemical probe, with confidence that observed phenotype changes are unlikely to arise from inhibition of the off‑target methyltransferases BCDIN3D or DOT1L [1][2].

Starting Point for Structure‑Guided Lead Optimization of NNMT Inhibitors

Medicinal chemistry teams seeking to optimize NNMT inhibitors beyond the N‑alkylquinolinum series will benefit from the 3‑propanenitrile scaffold, which introduces a quaternary carbon at the quinoline 3‑position. This substitution expands the vector space for further derivatization and has been associated with enhanced affinity relative to the parent N‑methylquinolinium. The compound can serve as a reference ligand in co‑crystallization trials or in molecular dynamics simulations aimed at understanding the dynamic behavior of the NNMT substrate pocket [3].

Dual‑Function Material: NNMT Inhibitor with Aggregation‑Induced Emission (AIE)

The AIE property reported for this class of quinoline nitriles opens the possibility of using the compound simultaneously as an NNMT inhibitor and as a fluorescent reporter. In imaging‑based assays, the aggregated form of the compound could enable direct visualization of intracellular distribution, providing real‑time correlation between inhibitor localization and NNMT activity modulation. This dual functionality is not available with non‑fluorescent NNMT inhibitors and may justify a price premium for multidisciplinary projects that combine chemical biology with materials science .

Reference Standard for In‑Vitro NNMT Assay Calibration

With a well‑characterized Ki (89 nM), documented purity (≥98%), and defined storage conditions (2–8 °C, dry), the compound can serve as a calibration standard for NNMT enzymatic assays. Its neutral form eliminates the variable hydration and counter‑ion content that complicates the use of quinolinium salts as assay standards. Laboratories that require inter‑laboratory comparability of NNMT inhibition data can adopt this compound as a consensus reference inhibitor to normalize IC50/Ki measurements across different assay platforms [1].

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